![molecular formula C26H22ClN3O4S B2650352 N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide CAS No. 532972-52-4](/img/structure/B2650352.png)
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a benzodioxole, an indole, and a benzamide group. These groups are common in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzodioxole and indole groups are aromatic and planar, while the amide group can participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the aromatic rings could increase its lipophilicity .Applications De Recherche Scientifique
Specific Scientific Field
The compound falls within the domain of organic chemistry, particularly in the field of nonlinear optical (NLO) materials. NLO materials have garnered significant interest due to their applications in molecular electronics, photonics, optical computing, and optical communications .
Comprehensive Summary of Applications
a. Nonlinear Optical (NLO) Properties
The compound exhibits promising NLO properties. These properties are crucial for applications in high-speed telecommunication devices, dynamic image processing, frequency conversion, and optical switching. NLO materials like this compound can be used in optoelectronic technologies and photo-catalysts .
c. Detection of Heavy Metal Ions
The compound’s derivatives have been used for detecting heavy metal ions, specifically lead (Pb²⁺). By depositing a thin layer of the compound on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion), a sensitive and selective Pb²⁺ sensor was developed. This electrochemical approach highlights its potential in environmental monitoring and analytical chemistry .
Experimental Procedures
a. Synthesis
The compound can be synthesized using Schiff base methods. Specifically, (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (BDMHC) is prepared by treating an aldehyde and an aromatic primary amine. Slow evaporation techniques yield single crystals of BDMHC .
b. Characterization Techniques
Various spectroscopic techniques are employed to characterize BDMHC:
Summary of Results
a. NLO Properties
These results indicate the compound’s potential for NLO applications .
c. Heavy Metal Ion Detection
The electrochemical sensor based on the compound’s derivatives effectively detects lead ions (Pb²⁺) .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4S/c27-18-7-5-17(6-8-18)26(32)28-11-12-30-14-24(20-3-1-2-4-21(20)30)35-15-25(31)29-19-9-10-22-23(13-19)34-16-33-22/h1-10,13-14H,11-12,15-16H2,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINOFWUNUKFLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

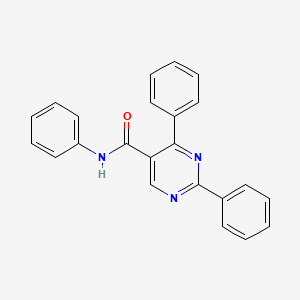
![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)
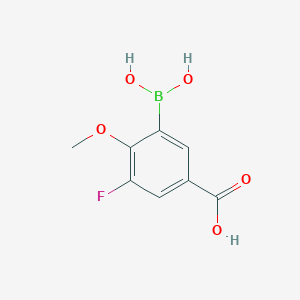
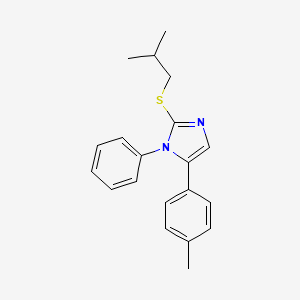
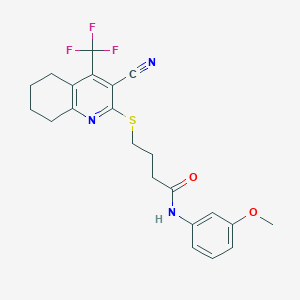
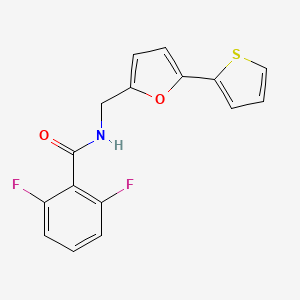
![N-(2-hydroxyethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2650279.png)
![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2650284.png)
![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B2650286.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)